

Spectroscopic comparison of Pyridine-2,4,6-tricarboxylic acid and its ester derivatives

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Compound of Interest

Compound Name: **Pyridine-2,4,6-tricarboxylic acid**

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A Spectroscopic Showdown: Pyridine-2,4,6-tricarboxylic Acid and Its Ester Derivatives

A comprehensive spectroscopic comparison of **Pyridine-2,4,6-tricarboxylic acid** and its methyl and ethyl ester derivatives, providing researchers, scientists, and drug development professionals with essential data for identification, characterization, and application of these compounds.

This guide delivers a detailed analysis of the key spectroscopic features of **Pyridine-2,4,6-tricarboxylic acid**, a versatile building block in coordination chemistry and materials science, and its corresponding trimethyl and triethyl ester derivatives. By presenting quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, this document serves as a practical reference for researchers engaged in the synthesis, analysis, and utilization of these pyridine-based compounds.

Comparative Spectroscopic Data

The following tables summarize the available experimental spectroscopic data for **Pyridine-2,4,6-tricarboxylic acid** and its ester derivatives. It is important to note that while data for the parent acid is available, comprehensive experimental spectroscopic data for its ester derivatives is limited in publicly accessible literature.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ)		Multiplicity	Integration	Assignment
		ppm				
Pyridine-2,4,6-tricarboxylic acid	D_2O	8.58		s	2H	H-3, H-5
Trimethyl pyridine-2,4,6-tricarboxylate	CDCl_3	8.83		s	2H	H-3, H-5
4.06	s	9H		-OCH ₃		
Triethyl pyridine-2,4,6-tricarboxylate	CDCl_3	8.81		s	2H	H-3, H-5
4.51	q, $J=7.1$ Hz	6H		-OCH ₂ CH ₃		
1.46	t, $J=7.1$ Hz	9H		-OCH ₂ CH ₃		

Table 2: ^{13}C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
Pyridine-2,4,6-tricarboxylic acid	D ₂ O	166.9, 166.5, 148.5, 142.2, 127.4	C=O (2,6-), C=O (4-), C-2/C-6, C-4, C-3/C-5
Trimethyl pyridine-2,4,6-tricarboxylate	CDCl ₃	164.4, 163.6, 153.3, 142.8, 125.0, 53.4, 53.2	C=O (2,6-), C=O (4-), C-2/C-6, C-4, C-3/C-5, -OCH ₃ (2,6-), -OCH ₃ (4-)
Triethyl pyridine-2,4,6-tricarboxylate	CDCl ₃	163.9, 163.2, 153.4, 142.5, 125.0, 62.6, 62.3, 14.1	C=O (2,6-), C=O (4-), C-2/C-6, C-4, C-3/C-5, -OCH ₂ CH ₃ (2,6-), -OCH ₂ CH ₃ (4-), -OCH ₂ CH ₃

Table 3: FTIR Spectroscopic Data (Key Peaks)

Compound	Wavenumber (cm ⁻¹)	Assignment
Pyridine-2,4,6-tricarboxylic acid	3400-2500 (broad)	O-H stretch (carboxylic acid)
~1730	C=O stretch (carboxylic acid)	
~1600	C=N, C=C stretch (pyridine ring)	
Trimethyl pyridine-2,4,6-tricarboxylate	~1740	C=O stretch (ester)
~1600	C=N, C=C stretch (pyridine ring)	
~1250	C-O stretch (ester)	
Triethyl pyridine-2,4,6-tricarboxylate	~1735	C=O stretch (ester)
~1600	C=N, C=C stretch (pyridine ring)	
~1245	C-O stretch (ester)	

Table 4: Mass Spectrometry Data

Compound	Ionization Mode	[M+H] ⁺ (m/z)	Key Fragments (m/z)
Pyridine-2,4,6-tricarboxylic acid	ESI+	212.02	194, 168, 150, 122
Trimethyl pyridine-2,4,6-tricarboxylate	ESI+	254.08	223, 195, 164
Triethyl pyridine-2,4,6-tricarboxylate	ESI+	296.13	251, 223, 178

Table 5: UV-Vis Spectroscopic Data

Compound	Solvent	λmax (nm)	Molar Absorptivity (ε)
Pyridine-2,4,6-tricarboxylic acid	Water	~270, ~220	-
Trimethyl pyridine-2,4,6-tricarboxylate	Methanol	~275, ~225	-
Triethyl pyridine-2,4,6-tricarboxylate	Methanol	~276, ~226	-

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O for the acid, CDCl₃ for the esters) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled sequence is typically used.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

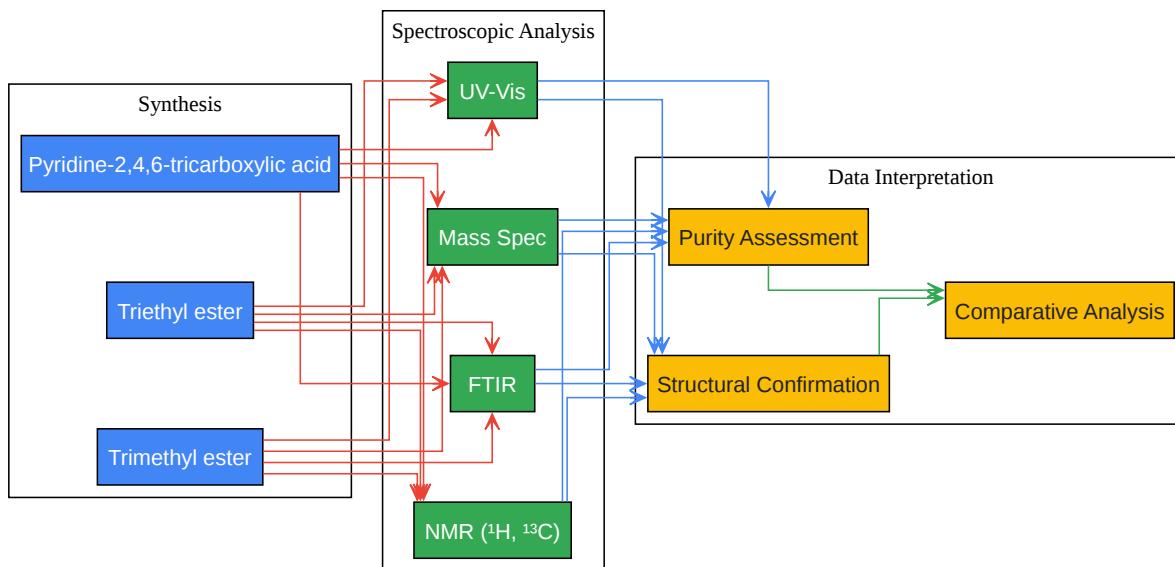
- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z).
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and deduce structural information.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., water, methanol, or ethanol) of a known concentration.
- Data Acquisition: Record the absorbance spectrum over the UV-Vis range (typically 200-800 nm) using a spectrophotometer. A baseline correction should be performed using a cuvette containing only the solvent.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}) and, if the concentration is known, calculate the molar absorptivity (ϵ) using the Beer-Lambert law.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of the title compounds.



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